BTS44596

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

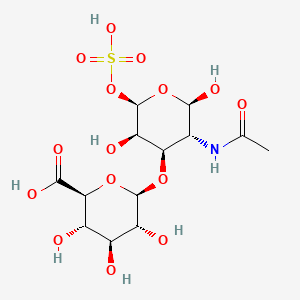

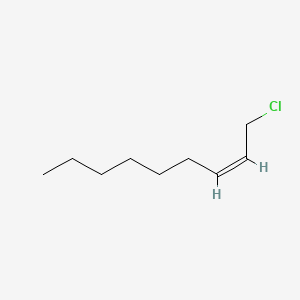

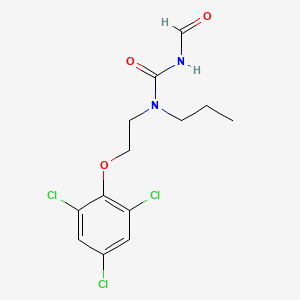

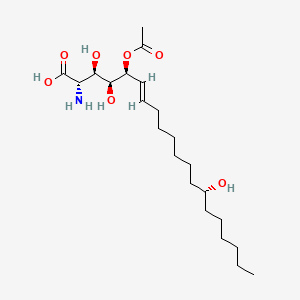

“N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide” is a chemical compound with the molecular formula C13H15Cl3N2O3 . It has a molecular weight of 353.63 .

Physical and Chemical Properties Analysis

This compound has a predicted density of 1.366±0.06 g/cm3 . It has a melting point range of 87 - 90°C . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Analytical Standard

BTS44596 se utiliza como un estándar analítico en la investigación científica y las pruebas. Los estándares analíticos son sustancias preparadas para su uso en el análisis químico y se utilizan para garantizar la precisión y fiabilidad de los resultados obtenidos en el análisis químico .

Fungicide Metabolite

This compound es un metabolito del fungicida Prochloraz . Prochloraz es un fungicida imidazólico de amplio espectro con cierta acción de envenenamiento de contacto y sistémica . Es ampliamente utilizado en frutas y verduras para evitar que la fruta se deteriore durante el almacenamiento .

Residue Dynamics and Risk Assessment

Mecanismo De Acción

BTS44596, also known as N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide, is a metabolite of the fungicide prochloraz . Here is a detailed explanation of its mechanism of action:

Target of Action

The primary target of this compound is lanosterol 14 α-demethylase (CYP51A1) , an enzyme necessary for the generation of fungal ergosterol . Ergosterol is an essential component in the fungal cell membrane .

Mode of Action

This compound inhibits the activity of lanosterol 14 α-demethylase (CYP51A1) . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane .

Biochemical Pathways

The inhibition of lanosterol 14 α-demethylase (CYP51A1) by this compound affects the ergosterol biosynthesis pathway . This disruption leads to a decrease in ergosterol levels, causing instability and abnormality in the fungal cell membrane .

Pharmacokinetics

It’s known that prochloraz and its metabolites, including this compound, can be detected in strawberries . The dissipation of prochloraz in strawberries follows the first-order kinetic equation, and its half-life is 8.06 days .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to alterations in the fungal cell membrane . This results in the disruption of essential functions and ultimately the death of the fungus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dissipation rate of prochloraz, from which this compound is derived, can vary under different greenhouse conditions . .

Propiedades

IUPAC Name |

N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl3N2O3/c1-2-3-18(13(20)17-8-19)4-5-21-12-10(15)6-9(14)7-11(12)16/h6-8H,2-5H2,1H3,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDVQZWCBQXOJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891607 |

Source

|

| Record name | N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139542-32-8 |

Source

|

| Record name | N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] (9CI)](/img/no-structure.png)

![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)

![[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-](/img/structure/B569521.png)

![1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile](/img/structure/B569522.png)